Benzo[b]thiophene-3-thiol
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Overview
Description
Benzo[b]thiophene-3-thiol is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring this compound is characterized by the presence of a thiol group (-SH) at the third position of the benzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-3-thiol can be achieved through various methods. One common approach involves the reaction of o-silylaryl triflates with alkynyl sulfides in the presence of a base. This method allows for the formation of a wide range of 3-substituted benzothiophenes in a one-step intermolecular manner . Another method involves the use of elemental sulfur and NaOtBu to enable a single-step synthesis of thiophene derivatives from 1,3-diynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free reactions and environmentally sustainable strategies, such as the use of EtOCS2K as a thiol surrogate, are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzothiophenes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[b]thiophene-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the benzothiophene ring can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Benzo[b]thiophene-3-thiol can be compared with other similar compounds, such as:
Benzothiophene: Lacks the thiol group, resulting in different chemical reactivity and applications.
Thiophene: A simpler structure with only a thiophene ring, used in different contexts in organic synthesis and materials science.
Benzofuran: Contains an oxygen atom instead of sulfur, leading to different electronic properties and applications.
Biological Activity
Benzo[b]thiophene-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Overview of this compound
This compound belongs to the class of benzo[b]thiophenes, which are sulfur-containing heterocycles known for their pharmacological properties. The presence of the thiol group at the C-3 position enhances its reactivity and biological activity, making it a valuable scaffold for drug development.
1. Antimicrobial Activity
Research indicates that benzo[b]thiophene derivatives exhibit notable antimicrobial properties. A study focused on the synthesis and evaluation of benzo[b]thiophene acylhydrazones demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound I.a | 4 | Antimicrobial |
Compound I.f | 8 | Antimicrobial |
2. Anti-tubercular Activity
Benzo[b]thiophene-1,1-dioxide derivatives have shown effectiveness against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies revealed that certain substitutions at the C-3 position significantly influence potency. For instance, a compound with a tetrazole substituent exhibited an MIC of 2.6 µM, though it also showed considerable cytotoxicity (Vero cell TC50 = 0.1 µM) .
Compound Type | MIC (µM) | Cytotoxicity (µM) |
---|---|---|
Tetrazole-substituted BTD | 2.6 | 0.1 |
Oxadiazole-substituted BTD | 3–8 | Varies |
3. Inhibition of Monoamine Oxidase
Recent studies have identified benzo[b]thiophene derivatives as selective inhibitors of human monoamine oxidase B (hMAO-B), which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease. The compounds demonstrated high selectivity and antioxidant properties, indicating potential as therapeutic agents .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit enzymes like hMAO-B and succinate dehydrogenase, disrupting metabolic pathways in pathogens and potentially in host cells.
- Antioxidant Activity : Certain derivatives exhibit strong antioxidant properties, which can protect against oxidative stress-related damage in cells.
- Chelation Properties : The ability to chelate metal ions may contribute to their neuroprotective effects by preventing metal-induced toxicity.
Study on Antimicrobial Efficacy
A study conducted on various benzo[b]thiophene derivatives highlighted their efficacy against resistant bacterial strains. The researchers synthesized multiple derivatives and tested them against clinical isolates, demonstrating that structural modifications could enhance antimicrobial potency while reducing cytotoxicity .
Study on Anti-tubercular Activity
In another study focused on anti-tubercular activity, researchers systematically varied substituents at the C-3 position and evaluated their effects on both potency against M. tuberculosis and cytotoxicity towards eukaryotic cells. This exploration led to the identification of lead compounds for further development in tuberculosis treatment .
Properties
Molecular Formula |
C8H6S2 |
---|---|
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1-benzothiophene-3-thiol |
InChI |
InChI=1S/C8H6S2/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,9H |
InChI Key |
MEKYQKBFMDDBMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S |
Origin of Product |
United States |
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